molecular formula C28H34BrNO2 B12363633 3-{[(16beta,17beta)-3-(2-Bromoethyl)-17-hydroxyestra-1(10),2,4-trien-16-yl]methyl}benzamide

3-{[(16beta,17beta)-3-(2-Bromoethyl)-17-hydroxyestra-1(10),2,4-trien-16-yl]methyl}benzamide

Cat. No.: B12363633
M. Wt: 496.5 g/mol
InChI Key: LSFSILMVQQMGRP-OPRSCSRJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Hydroxyluteolin, also known as Compound 17, is a flavonoid compound with the chemical formula C15H10O7. It is a pentahydroxyflavone, meaning it has five hydroxyl groups attached to its flavone structure. This compound is known for its inhibitory effect on aldose reductase, an enzyme involved in the conversion of glucose to sorbitol .

Preparation Methods

Synthetic Routes and Reaction Conditions

6-Hydroxyluteolin can be synthesized through various methods. One common approach involves the biotransformation of luteolin glycosides in hydrophilic organic solvents using Bacillus cereus A46 cells. This method shows high activity and stability in 5–20% (v/v) dimethyl sulfoxide (DMSO) with 90–98% conversion rates of luteolin glycosides .

Industrial Production Methods

Industrial production of 6-Hydroxyluteolin typically involves the extraction and purification from natural sources such as plants. Countercurrent chromatography (CCC) is employed as part of a multi-step process to isolate 6-Hydroxyluteolin from plant extracts. This method is effective in obtaining high-purity compounds for further use .

Chemical Reactions Analysis

Types of Reactions

6-Hydroxyluteolin undergoes various chemical reactions, including oxidation, reduction, and substitution. It is known to participate in radical scavenging reactions, where it acts as an antioxidant by neutralizing free radicals .

Common Reagents and Conditions

Common reagents used in reactions involving 6-Hydroxyluteolin include DMSO, PEG300, and Tween 80. These reagents are often used in combination to prepare stock solutions and in vivo formulations for experimental purposes .

Major Products Formed

The major products formed from reactions involving 6-Hydroxyluteolin include various glycosides and derivatives. For example, 6-Hydroxyluteolin-7-O-β-glucoside is a significant antioxidant compound isolated from plant extracts .

Scientific Research Applications

Mechanism of Action

6-Hydroxyluteolin exerts its effects primarily through its antioxidant and enzyme inhibitory activities. It inhibits aldose reductase by binding to the enzyme’s active site, preventing the conversion of glucose to sorbitol. Additionally, it modulates immune cell checkpoints by binding to multiple receptors on immune cells, thereby regulating immune responses .

Properties

Molecular Formula

C28H34BrNO2

Molecular Weight

496.5 g/mol

IUPAC Name

3-[[(8R,9S,13S,14S,16R,17S)-3-(2-bromoethyl)-17-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-16-yl]methyl]benzamide

InChI

InChI=1S/C28H34BrNO2/c1-28-11-9-23-22-7-5-17(10-12-29)13-19(22)6-8-24(23)25(28)16-21(26(28)31)15-18-3-2-4-20(14-18)27(30)32/h2-5,7,13-14,21,23-26,31H,6,8-12,15-16H2,1H3,(H2,30,32)/t21-,23+,24+,25-,26-,28-/m0/s1

InChI Key

LSFSILMVQQMGRP-OPRSCSRJSA-N

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@@H]([C@@H]2O)CC4=CC(=CC=C4)C(=O)N)CCC5=C3C=CC(=C5)CCBr

Canonical SMILES

CC12CCC3C(C1CC(C2O)CC4=CC(=CC=C4)C(=O)N)CCC5=C3C=CC(=C5)CCBr

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.